2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
CAS No.: 1021258-19-4
Cat. No.: VC4653914
Molecular Formula: C23H22N2O7
Molecular Weight: 438.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021258-19-4 |
|---|---|
| Molecular Formula | C23H22N2O7 |
| Molecular Weight | 438.436 |
| IUPAC Name | 2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one |
| Standard InChI | InChI=1S/C23H22N2O7/c1-29-17-5-2-4-16(12-17)14-31-21-15-32-20(13-18(21)26)23(28)25-9-7-24(8-10-25)22(27)19-6-3-11-30-19/h2-6,11-13,15H,7-10,14H2,1H3 |
| Standard InChI Key | GERFFERDFKVSMS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a synthetic heterocyclic molecule that integrates structural motifs commonly associated with bioactive compounds. Its structure features a combination of furan, piperazine, pyranone, and methoxybenzyl groups, which are often implicated in diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This review provides a detailed analysis of its synthesis, characterization, and potential applications.
Structural Overview
The molecular structure of the compound can be broken down into key components:
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Furan-2-carbonyl group: A five-membered aromatic heterocycle containing oxygen, contributing to electron density and hydrogen bonding potential.
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Piperazine moiety: A six-membered nitrogen-containing heterocycle known for its pharmacological relevance.
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Methoxybenzyl ether: A functional group that enhances lipophilicity and may influence receptor binding.
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Pyranone core: A six-membered oxygen-containing ring with a keto-enol tautomerism that is integral to its reactivity.
This combination of features suggests potential for interaction with biological macromolecules such as enzymes or receptors.
Synthesis Pathway
The synthesis of 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one typically involves multi-step organic reactions:
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Formation of the furan carbonyl intermediate:
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The furan-2-carbonyl chloride is prepared via chlorination of furan-2-carboxylic acid.
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Reaction with piperazine yields the furan-piperazine derivative.
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Coupling with pyranone:
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The pyranone ring system is synthesized separately, often through condensation reactions involving diketones.
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The furan-piperazine derivative is coupled with the pyranone under controlled conditions.
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Introduction of the methoxybenzyl group:
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The methoxybenzyl ether is introduced via alkylation using a suitable base and halide derivative.
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Each step requires purification (e.g., recrystallization or chromatography) to ensure the integrity of the final product.
Characterization Techniques
To confirm the structure and purity of the compound, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in each functional group. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| FTIR Spectroscopy | Detects functional groups through characteristic vibrational frequencies (e.g., C=O stretch). |
| Elemental Analysis | Verifies the empirical formula by measuring carbon, hydrogen, nitrogen, and oxygen content. |
Potential Biological Applications
The structural features of this compound suggest its suitability for various pharmacological applications:
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Antimicrobial Activity:
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Piperazine derivatives are well-documented for their antibacterial and antifungal properties.
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The presence of a furan ring enhances interaction with microbial enzymes.
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Anticancer Potential:
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Pyranone scaffolds are frequently explored in oncology due to their ability to inhibit key signaling pathways.
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Methoxybenzyl ethers may improve cell permeability and target specificity.
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Anti-inflammatory Effects:
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Compounds containing furan and piperazine moieties have shown promise in reducing inflammation through cyclooxygenase inhibition.
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Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar molecules:
The addition of the methoxybenzyl ether in our compound likely improves its pharmacokinetic profile compared to simpler analogs.
Future Research Directions
Further exploration is necessary to fully understand the compound's potential:
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In vitro Studies:
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Investigate antimicrobial efficacy against resistant strains.
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Assess cytotoxicity in cancer cell lines.
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Molecular Docking Studies:
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Predict binding affinity to key enzymes or receptors (e.g., kinases or GPCRs).
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Pharmacokinetics and Toxicology:
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Evaluate absorption, distribution, metabolism, excretion (ADME), and safety profiles in animal models.
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